Thalidomide-O-C4-alkyne is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its immunomodulatory properties. Thalidomide has gained attention for its therapeutic potential in treating various conditions, including multiple myeloma and leprosy, as well as its role in targeted protein degradation technologies. The addition of an alkyne moiety at the C4 position enhances its chemical reactivity and may improve its biological activity and selectivity.
Thalidomide-O-C4-alkyne belongs to a class of compounds known as immunomodulatory drugs (IMiDs). These compounds are characterized by their ability to modulate immune responses and have been investigated for their potential in cancer therapy and autoimmune diseases. The incorporation of alkyne groups allows for further functionalization, which can lead to novel therapeutic agents with improved efficacy .
The synthesis of Thalidomide-O-C4-alkyne typically involves several key methodologies:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. Spectroscopic techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor the progress and yield of reactions .
Thalidomide-O-C4-alkyne features a phthalimide core with an alkyne substituent at the C4 position. This structural modification is crucial for its reactivity and potential biological activity.
The molecular formula for Thalidomide-O-C4-alkyne can be represented as , with specific structural characteristics influencing its interaction with biological targets.
Thalidomide-O-C4-alkyne participates in various chemical reactions that can alter its biological properties:
The reactivity of Thalidomide-O-C4-alkyne can be exploited in synthetic organic chemistry to create libraries of new analogues with varying biological activities.
The mechanism by which Thalidomide-O-C4-alkyne exerts its effects involves modulation of immune responses through interaction with specific cellular pathways:
Thalidomide-O-C4-alkyne is typically a solid at room temperature with specific melting points that vary based on purity and structural modifications.
The compound exhibits notable stability under ambient conditions but may undergo hydrolysis or oxidation when exposed to moisture or light. Its solubility profile is influenced by the presence of the alkyne group, which can enhance interactions with various solvents.
Thalidomide-O-C4-alkyne has potential applications in several scientific fields:
Thalidomide, first synthesized in 1954 by Chemie Grünenthal, was initially marketed as a sedative and anti-nausea drug for pregnant women. Its catastrophic teratogenicity—causing severe birth defects in >10,000 infants—led to global withdrawal by 1961 [1] [6]. The resurrection began in 1998 when FDA-approved thalidomide demonstrated unprecedented efficacy in multiple myeloma, revealing a new therapeutic mechanism independent of its original indications [1] [2].
Breakthrough research in 2010 identified cereblon (CRBN) as thalidomide’s primary molecular target. CRBN functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex (Cullin4-RBX1-DDB1-CRBN). Thalidomide and its analogs (lenalidomide, pomalidomide) act as "molecular glues," inducing neosubstrate recruitment to CRBN for ubiquitination and proteasomal degradation [5] [6]. Key targets include:
Table 1: Evolution of Thalidomide from Sedative to Therapeutic Degrader
Time Period | Key Milestone | Scientific Impact |
---|---|---|
1954-1961 | Marketed as sedative/anti-emetic | Uncovered teratogenicity mechanism (SALL4 degradation) |
1998-2006 | FDA approval for multiple myeloma | Validated IMiDs® (Immunomodulatory Drugs) clinical utility |
2010 | CRBN identified as primary target | Explained molecular mechanism of action |
2015-Present | Development of derivatives for TPD | Enabled PROTAC® technology expansion |
Thalidomide-O-C4-alkyne represents a strategic structural optimization of classical IMiDs®. The design incorporates:
Compared to pomalidomide derivatives, the C4 modification minimizes off-target degradation of zinc-finger (ZF) proteins like ZFP91. This is achieved by sterically disrupting interactions between ZF domains (e.g., IKZF1’s Q147 residue) and CRBN’s tri-tryptophan pocket [7]. The alkyne’s bioorthogonal reactivity enables rapid PROTAC® diversification without re-optimizing CRBN-binding motifs.
Table 2: Structural Attributes of Thalidomide-O-C4-alkyne
Structural Feature | Chemical Role | Functional Advantage |
---|---|---|
Phthalimide C4 modification | Linker attachment point | Enables modular PROTAC® assembly via click chemistry |
Terminal alkyne | Bioorthogonal reaction handle | Accelerates PROTAC® synthesis and screening |
Glutarimide ring | CRBN binding domain (Kd = 0.2-0.5 µM) | Maintains E3 ligase recruitment efficiency |
PEG spacer (n=3) | Distance modulator | Optimizes ternary complex formation with target proteins |
Thalidomide-O-C4-alkyne serves as a versatile CRBN-recruiting warhead in heterobifunctional PROTAC® design. Its application enables:
Table 3: Exemplary PROTACs Incorporating Thalidomide-O-C4-alkyne
Target Protein | PROTAC® Design | Cellular Activity | Key Application |
---|---|---|---|
BRD4 | JQ1-Thalidomide-O-C4-alkyne conjugate | DC50 = 15 nM (MV4;11) | AML therapeutics |
CDK9 | Compound 70 variant | IC50 = 3.9 nM (BT549) | Triple-negative breast cancer |
PARP1 | Olaparib conjugate (Compound 81) | DC50 = 50 nM (MDA-MB-436) | BRCA-deficient cancers |
FLT3-ITD | Dovitinib-based PROTAC | DC50 = 30 nM (MV4;11) | Acute myeloid leukemia |
Beyond binary target degradation, Thalidomide-O-C4-alkyne-based PROTACs modulate the endogenous ubiquitome. BioE3 profiling reveals these compounds rewire CRBN’s substrate repertoire, inducing degradation of neosubstrates like CSDE1 while suppressing baseline ubiquitination of native targets [5]. This "ubiquitome engineering" expands their therapeutic potential beyond occupancy-driven inhibitors.
Compound List
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0